Fraxiresinol 1-O-beta-D-glucoside
Description
Contextualization within Natural Products Chemistry and the Lignan (B3055560) Class
Fraxiresinol (B13069351) 1-O-beta-D-glucoside is a naturally occurring phenolic compound that belongs to the lignan class of phytochemicals. cymitquimica.comphytopurify.com Lignans (B1203133) are a large group of low-molecular-weight polyphenols found in plants, and Fraxiresinol 1-O-beta-D-glucoside is specifically classified as a lignan glucoside. cymitquimica.combiosynth.com This classification indicates that its structure consists of a fraxiresinol aglycone linked to a glucose moiety. cymitquimica.com This glycosidic linkage enhances the compound's solubility. cymitquimica.com
The core structure of this compound is based on a furofuran skeleton. Its chemical formula is C27H34O13, and it has a molecular weight of approximately 566.5 g/mol . biosynth.comnih.gov The compound has been isolated from various plant sources, including species within the Oleaceae family, Olea europaea, Stauntonia hexaphylla, and the herbs of Celtis biondii. biosynth.comnih.govmedchemexpress.com Its presence in these plants situates it firmly within the domain of natural products chemistry, the study of substances produced by living organisms.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H34O13 nih.gov |
| Molecular Weight | 566.5 g/mol biosynth.comnih.gov |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov |
| Class | Lignan Glucoside cymitquimica.comphytopurify.combiosynth.com |
Significance in Phytochemical and Pharmacological Investigations of Plant Metabolites
The significance of this compound in scientific research stems from its bioactive properties, which make it a subject of interest for phytochemical and pharmacological studies. cymitquimica.com Researchers are exploring its potential biological activities, including antioxidant and anti-inflammatory effects. cymitquimica.combiosynth.com The compound's mode of action is thought to involve the modulation of oxidative stress pathways, where it may act as a scavenger of free radicals. biosynth.com
Its role as a plant metabolite is a key area of investigation, contributing to a deeper understanding of the chemical defenses and signaling processes within the plants that produce it. For chemical biologists and pharmacologists, studying compounds like this compound can lead to insights into new therapeutic agents. biosynth.com Its potential to interfere with specific signaling pathways involved in inflammation highlights its relevance in research concerning chronic inflammatory conditions. biosynth.com The exploration of such natural products is a significant aspect of fields like pharmacology and the development of nutraceuticals. biosynth.com
Structure
2D Structure
Properties
Molecular Formula |
C27H34O13 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-[[(3aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14?,19?,21?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChI Key |
YPAOREQYVAAYMG-KAYCYNMJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2[C@]3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Botanical Occurrence and Distribution Across Diverse Plant Genera
Presence in Osmanthus Species (e.g., Osmanthus fragrans roots)
Research has confirmed the presence of Fraxiresinol (B13069351) 1-O-beta-D-glucoside in the roots of Osmanthus fragrans. A study utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of bioactive components in O. fragrans roots successfully identified Fraxiresinol 1-O-beta-D-glucoside as one of its chemical constituents. This identification was based on its mass spectral data, which showed a characteristic fragmentation pattern.
Isolation from Olea Species (e.g., Olea europaea, Olea africana bark)
The lignan (B3055560), specifically as (+)-fraxiresinol-1-β-D-glucoside, has been isolated from the bark of both Olea europaea (the common olive tree) and Olea africana (African olive). A study focusing on the lignans (B1203133) from the bark of Olea plants reported the isolation and structural elucidation of this compound from these two species. This research helps to establish the presence of this specific lignan within the Olea genus.
Identification in Fraxinus Species (e.g., Fraxinus oxycarba leaves)
While the genus Fraxinus is known to contain a variety of lignans, the specific identification of this compound in the leaves of Fraxinus oxycarba is not explicitly detailed in the currently available scientific literature. Further phytochemical studies on Fraxinus oxycarba leaves are required to confirm the presence of this particular compound.
Occurrence in Arum Species (e.g., Arum italicum tubers)
The tubers of Arum italicum are known to contain various bioactive compounds, including lignans and glycosides. However, based on a review of the available scientific literature, the specific presence of this compound in the tubers of Arum italicum has not been reported.
Detection in Spiraea Species (e.g., Spiraea prunifolia var. simpliciflora)
Phytochemical investigations of Spiraea prunifolia var. simpliciflora have led to the identification of related lignan compounds. Specifically, studies have reported the presence of (+)-fraxiresinol and its 4-O-β-D-glucopyranoside. It is important to note that this is a different glycoside from this compound.
Other Reported Botanical Sources (e.g., Stauntonia hexaphylla, Valeriana prionophylla)
The presence of this compound in Stauntonia hexaphylla has not been documented in the reviewed scientific literature.
In the case of Valeriana prionophylla, research into the chemical constituents of its roots has led to the isolation of two new diepoxylignan glycosides. One of these was identified as fraxiresinol-4'-O-β-d-glucopyranoside. This compound is an isomer of this compound, differing in the attachment point of the glucoside moiety to the fraxiresinol aglycone.
Botanical Sources of this compound and Its Isomers
| Genus | Species | Plant Part | Compound Identified |
| Osmanthus | Osmanthus fragrans | Roots | This compound |
| Olea | Olea europaea | Bark | (+)-fraxiresinol-1-β-D-glucoside |
| Olea | Olea africana | Bark | (+)-fraxiresinol-1-β-D-glucoside |
| Spiraea | Spiraea prunifolia var. simpliciflora | Not Specified | (+)-fraxiresinol-4-O-β-D-glucopyranoside |
| Valeriana | Valeriana prionophylla | Roots | fraxiresinol-4'-O-β-d-glucopyranoside |
Advanced Methodologies for Isolation, Purification, and Structural Characterization in Research
Strategies for Extraction and Enrichment from Complex Plant Matrices
The initial step in isolating Fraxiresinol (B13069351) 1-O-beta-D-glucoside, a lignan (B3055560) glycoside, from its natural sources, such as various Fraxinus species, involves carefully planned extraction and enrichment strategies. mdpi.com The selection of an appropriate solvent system is critical and is generally guided by the polarity of the target compound. For lignan glycosides like Fraxiresinol 1-O-beta-D-glucoside, which possess both polar (the glucose moiety) and moderately non-polar (the aglycone) regions, aqueous mixtures of alcohols such as ethanol (B145695) or methanol (B129727) are highly effective. nih.gov The inclusion of water in the solvent mixture enhances the penetration of the solvent into the plant matrix, thereby improving extraction efficiency. nih.gov
Recent advancements in extraction techniques focus on increasing efficiency while being environmentally conscious. nih.gov Methods like microwave-assisted extraction (MAE) and subcritical water extraction are being explored for their potential to reduce extraction time and the use of organic solvents. researchgate.netresearchgate.net
Following the initial extraction, an enrichment step is often necessary to increase the concentration of the target compound relative to other co-extracted substances. This can be achieved through liquid-liquid partitioning, where the crude extract is partitioned between two immiscible solvents of differing polarity. For a moderately polar compound like this compound, this can help to remove highly polar or non-polar impurities. Another common enrichment technique involves the use of solid-phase extraction (SPE) cartridges. These cartridges are packed with a sorbent material that can selectively retain the compound of interest, allowing other matrix components to be washed away. The choice of sorbent (e.g., C18, anion exchange) depends on the specific chemical properties of the lignan and the impurities present. researchgate.net
Chromatographic Separation Techniques for Research-Scale Purification
Following extraction and enrichment, chromatographic techniques are indispensable for the purification of this compound to a high degree of purity required for detailed structural and biological studies.
Column Chromatography Applications in Natural Product Isolation
Open column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts. lookchem.com In the context of isolating this compound, a typical approach involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel. The enriched extract is then loaded onto the column and eluted with a solvent system of gradually increasing polarity. This gradient elution allows for the separation of compounds based on their differential affinities for the stationary phase. For a lignan glycoside, a solvent gradient starting from a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate, followed by methanol, is often effective. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the target compound.
High-Performance Liquid Chromatography (HPLC) in Research Purification
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Both analytical and preparative HPLC are crucial in the study of this compound. Analytical HPLC, often coupled with a photodiode array (PDA) detector, is used to assess the purity of fractions obtained from column chromatography and to develop an optimal separation method. researchgate.net
Preparative HPLC is then employed to isolate the compound in larger quantities. Reversed-phase HPLC, using a C18 column, is commonly utilized for the purification of lignan glycosides. A mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724) is typically used in a gradient elution mode. mdpi.com The separation is based on the differential partitioning of the sample components between the mobile phase and the stationary phase.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Extract Profiling
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com In the context of this compound research, UHPLC is particularly valuable for the rapid profiling of complex plant extracts. mdpi.com It allows for a detailed chemical fingerprint of the extract to be obtained, showing the presence and relative abundance of various phytochemicals, including the target compound. When coupled with mass spectrometry (UHPLC-MS), it becomes a powerful tool for the tentative identification of numerous compounds in a single run. nih.gov
Preparative Thin-Layer Chromatography (TLC) Methodologies
Preparative Thin-Layer Chromatography (TLC) is a useful technique for the purification of small quantities of compounds, typically in the milligram range. rochester.edu It is particularly advantageous when only small amounts of material are available or for quick, small-scale purifications. reddit.com In this method, the sample is applied as a band onto a thick-layer TLC plate. rochester.edu The plate is then developed in a suitable solvent system, similar to analytical TLC. researchgate.net After development, the bands corresponding to the separated compounds are visualized (e.g., under UV light), and the band containing the desired compound is scraped from the plate. rochester.edureddit.com The compound is then eluted from the silica gel with a suitable solvent. rochester.edureddit.com While it can be a cost-effective and straightforward method, it is generally less efficient and provides lower resolution compared to preparative HPLC. aocs.org
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Once this compound is isolated in a pure form, its molecular structure is elucidated using a combination of spectroscopic and spectrometric techniques. This is a critical step to confirm the identity and stereochemistry of the compound.
The primary methods used for the structural elucidation of lignans (B1203133) include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete structure of an organic molecule. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and piece together the molecular framework. researchgate.net These experiments are essential for unambiguously assigning all the proton and carbon signals and determining the stereochemistry of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum, especially in tandem MS (MS/MS) experiments, can provide valuable clues about the structure of the molecule, such as the nature of the sugar moiety and the aglycone. mdpi.com
The combined data from these spectroscopic and spectrometric analyses allow for the unequivocal identification and structural characterization of this compound.
Table of Compound Properties
Below is a table summarizing key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |
| Molecular Formula | C₂₇H₃₄O₁₃ | nih.govphytopurify.com |
| Molecular Weight | 566.5 g/mol | nih.gov |
| CAS Number | 89199-94-0 | nih.govphytopurify.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the specific linkages between the fraxiresinol aglycone and the glucose moiety.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons present. For this compound, this includes distinct signals for the aromatic protons of the guaiacyl and syringyl rings, the methoxy (B1213986) group protons, the protons of the central furofuran ring system, and the protons of the β-D-glucoside unit. The anomeric proton of the glucose, typically a doublet, is a key diagnostic signal for the presence of the sugar and its β-configuration is confirmed by a large coupling constant (J ≈ 7-8 Hz).
The ¹³C NMR spectrum reveals the total number of carbon atoms in the molecule. Specific chemical shifts distinguish the aromatic carbons, the methoxy carbons, the aliphatic carbons of the furofuran core, and the six carbons of the glucose unit.
2D NMR (COSY, HSQC, HMBC): While 1D spectra provide foundational data, 2D NMR experiments are essential for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the guaiacyl, syringyl, and glucose spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the definitive assignment of carbon signals based on their corresponding, more easily distinguished, proton signals.
The table below illustrates the expected NMR chemical shifts for the key structural units of this compound based on data from closely related lignan glucosides.
Interactive Table 1: Representative NMR Data for this compound
| Position | Expected ¹³C Chemical Shift (δC, ppm) | Expected ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations |
| Aglycone (Fraxiresinol) | |||
| C-1 | ~88 | ~4.8 (d) | H-1 to C-2, C-6, C-1' |
| C-2 | ~55 | ~3.1 (m) | H-2 to C-1, C-3, C-6 |
| C-3, C-3' (Methoxy) | ~56 | ~3.8 (s) | OCH₃ to C-3/C-3' |
| Aromatic C | 110-150 | 6.5-7.0 (m) | Aromatic H to adjacent and quaternary C |
| Glucoside Moiety | |||
| C-1' (Anomeric) | ~103 | ~4.9 (d, J≈7.5 Hz) | H-1' to C-1, C-5' |
| C-2' | ~75 | ~3.4 (m) | H-2' to C-1', C-3' |
| C-3' | ~78 | ~3.5 (m) | H-3' to C-2', C-4' |
| C-4' | ~71 | ~3.3 (m) | H-4' to C-3', C-5' |
| C-5' | ~77 | ~3.4 (m) | H-5' to C-1', C-4', C-6' |
| C-6' | ~62 | ~3.7, 3.9 (m) | H-6' to C-4', C-5' |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry is indispensable for determining the molecular weight of this compound and for obtaining structural information through controlled fragmentation. In a typical analysis using electrospray ionization (ESI), the molecule is ionized, often forming a pseudomolecular ion such as [M-H]⁻ in negative mode or [M+Na]⁺ in positive mode.
Tandem mass spectrometry (MS/MS) provides deeper structural insights. The pseudomolecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions (product ions). The pattern of fragmentation is characteristic of the molecule's structure. For this compound, the most significant fragmentation event is the cleavage of the glycosidic bond. This results in a neutral loss of the glucose unit (162 Da), producing a prominent ion corresponding to the fraxiresinol aglycone. Further fragmentation of the aglycone provides additional structural details about the furofuran core and its substituents.
Research has identified the fragmentation pattern of this compound in negative ion mode as follows.
Interactive Table 2: MS/MS Fragmentation Data for this compound [M-H]⁻
| Precursor Ion (m/z) | Product Ions (m/z) | Relative Abundance (%) | Interpretation |
| 565.1 | 403.1 | 10 | [M-H - 162]⁻ (Loss of glucose) |
| 565.1 | 385.1 | 100 | [M-H - 180]⁻ (Loss of glucose and H₂O) |
| 565.1 | 355.2 | 21 | Further fragmentation of aglycone |
| 565.1 | 325.2 | 27 | Further fragmentation of aglycone |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard MS which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.
This precision allows for the calculation of a unique molecular formula. The experimentally measured mass of the this compound ion is compared to the theoretical mass calculated for a proposed formula (C₂₇H₃₄O₁₃). A close match between the experimental and theoretical mass (typically within 5 ppm error) provides strong evidence to confirm the molecular formula. For example, the deprotonated molecule [C₂₇H₃₃O₁₃]⁻ has a calculated mass that can be precisely matched by HRMS analysis, confirming the elemental makeup. Current time information in Las Vegas, NV, US.
Interactive Table 3: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₄O₁₃ | spectrabase.com |
| Calculated Mass [M-H]⁻ | 565.1916 m/z | Current time information in Las Vegas, NV, US. |
| Experimental Mass [M-H]⁻ | 565.1905 m/z | Current time information in Las Vegas, NV, US. |
| Accuracy | 1.95 ppm | Current time information in Las Vegas, NV, US. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems and chromophores, such as the aromatic rings in this compound. phytopurify.com The molecule contains two phenolic chromophores—a guaiacyl (4-hydroxy-3-methoxyphenyl) unit and a syringyl (4-hydroxy-3,5-dimethoxyphenyl) unit. These aromatic systems absorb UV light, typically in the range of 250-290 nm. The position of the maximum absorbance (λmax) and the shape of the spectrum are characteristic of the phenolic structures present and can be influenced by substitution patterns and the solvent used for analysis. While not providing detailed connectivity information like NMR, UV-Vis spectroscopy serves as a rapid and simple method to confirm the presence of the phenolic moieties characteristic of this class of lignans.
Biosynthetic Pathways and Metabolic Transformations of Fraxiresinol 1 O Beta D Glucoside
Elucidation of Lignan (B3055560) Biosynthesis Leading to Fraxiresinol (B13069351) and its Glucoside
The biosynthesis of Fraxiresinol 1-O-beta-D-glucoside is rooted in the general phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites. This pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic conversions to produce monolignols, the primary building blocks of lignans (B1203133).
The initial step involves the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) produces p-coumaric acid. This is followed by further enzymatic modifications, including hydroxylation and methylation, to generate various monolignols, with coniferyl alcohol being a key precursor for many lignans, including likely fraxiresinol.
The pivotal step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This reaction is mediated by dirigent proteins , which guide the formation of specific stereoisomers. In the case of many furanofuran lignans, two molecules of coniferyl alcohol are coupled to form pinoresinol (B1678388). While the direct biosynthetic precursor to fraxiresinol has not been definitively established, it is hypothesized to be derived from pinoresinol or a related intermediate through a series of reductive and modifying steps. The final step in the formation of this compound is the attachment of a glucose molecule to the fraxiresinol aglycone, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT) .
Identification of Key Enzymatic Steps and Precursors in Glucoside Formation
The formation of this compound involves a sequence of enzymatic reactions, with several key enzymes and precursors playing crucial roles.
Key Precursors:
Phenylalanine: The ultimate starting material for the phenylpropanoid pathway.
Coniferyl Alcohol: A primary monolignol that serves as a building block for the lignan backbone.
Pinoresinol: A central intermediate in the biosynthesis of many furanofuran lignans, likely a precursor to fraxiresinol.
Fraxiresinol: The aglycone (non-sugar) portion of the final compound.
Uridine Diphosphate Glucose (UDP-Glucose): The activated sugar donor for the glucosylation step.
Key Enzymatic Steps and Enzymes:
Phenylpropanoid Pathway: A series of enzymes, including PAL and C4H, convert phenylalanine to coniferyl alcohol.
Oxidative Coupling: Dirigent proteins and laccases or peroxidases catalyze the stereospecific dimerization of coniferyl alcohol to form pinoresinol.
Modification of the Lignan Core: This is a less understood part of the pathway specific to fraxiresinol. It likely involves a series of reductions and potentially hydroxylations and/or O-methylations to convert pinoresinol into fraxiresinol. The specific reductases and other modifying enzymes are yet to be characterized.
Glucosylation: A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 1-hydroxyl group of fraxiresinol. While specific UGTs for fraxiresinol have not been identified, research on other lignans suggests that members of the UGT71, UGT72, and UGT94 families are often involved in the glycosylation of phenolic compounds.
The table below summarizes the key enzymes and their functions in the proposed biosynthetic pathway.
| Enzyme Family | Specific Enzyme (Putative) | Function |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of phenylalanine to cinnamic acid. |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. |
| Dirigent Proteins | DIR | Stereospecific coupling of monolignol radicals. |
| Laccases/Peroxidases | LAC/POX | Oxidation of monolignols to form radicals for coupling. |
| Pinoresinol-Lariciresinol Reductase | PLR (family) | Reduction of pinoresinol to other lignan intermediates. A specific reductase would be needed for fraxiresinol synthesis. |
| UDP-Glycosyltransferases | UGT (family) | Transfer of a glucose moiety from UDP-glucose to the fraxiresinol aglycone. |
Comparative Analysis of Biosynthetic Routes Across Producing Plant Species
This compound has been identified in several plant species, including those from the Olea (olive) and Stauntonia genera. While the fundamental biosynthetic machinery, originating from the phenylpropanoid pathway, is conserved across these plants, variations in the downstream enzymatic steps likely account for the specific accumulation of this compound.
In Olea europaea (olive), the biosynthesis of various lignans, including pinoresinol, is well-documented. The presence of this compound suggests that the enzymatic machinery to convert pinoresinol (or a related intermediate) to fraxiresinol and subsequently glucosylate it exists in this species. However, the specific enzymes and the regulation of this branch of the pathway in olives have not been fully elucidated.
Comparative transcriptomic and metabolomic studies across different plant species that produce fraxiresinol could reveal candidate genes encoding the specific reductases, hydroxylases, and UGTs involved in its unique biosynthesis. Such studies would be instrumental in understanding the evolutionary divergence of lignan biosynthetic pathways and the factors that lead to the accumulation of specific lignans in different plants. The presence of this compound in phylogenetically distant species suggests either a convergent evolution of the biosynthetic pathway or its origin from a common ancestor with subsequent loss in many intervening lineages.
Proposed Metabolic Fates and In Vivo Biotransformations in Biological Systems
The metabolic fate of this compound upon ingestion by mammals is not yet fully understood. However, based on studies of other dietary lignan glucosides, a general pathway of biotransformation can be proposed.
It is anticipated that this compound undergoes hydrolysis of the glycosidic bond in the intestine, a reaction likely mediated by gut microbial β-glucosidases. This would release the aglycone, fraxiresinol. The free fraxiresinol would then be available for absorption or further metabolism by the gut microbiota.
The intestinal microbiota plays a crucial role in the transformation of plant lignans into so-called "enterolignans," such as enterodiol (B191174) and enterolactone. These microbial metabolites are often more biologically active than their plant-derived precursors. It is plausible that fraxiresinol is also a substrate for microbial enzymes, leading to the formation of specific enterolignans. These transformations could involve demethylation, dehydroxylation, and other reductive processes.
Once absorbed, the parent compound or its metabolites would likely undergo phase II metabolism in the liver, involving glucuronidation and sulfation, to increase their water solubility and facilitate their excretion in urine and bile. Further research, including in vivo animal studies and in vitro incubations with gut microbiota, is necessary to definitively elucidate the metabolic pathway of this compound and identify its ultimate metabolic products.
Pharmacological and Biological Activity Profiling Mechanistic Investigations and Pre Clinical Studies
Evaluation of Antioxidant Activities and Associated Cellular Mechanisms
Fraxiresinol (B13069351) 1-O-beta-D-glucoside has been noted for its antioxidant properties. cymitquimica.com Antioxidants play a crucial role in mitigating oxidative stress, a process implicated in a variety of diseases. nih.gov They can neutralize harmful free radicals, which are unstable molecules that can damage cells, DNA, proteins, and lipids. nih.gov
The antioxidant activity of phenolic compounds like Fraxiresinol 1-O-beta-D-glucoside is often attributed to their chemical structure. While direct studies on the specific cellular antioxidant mechanisms of the pure compound are limited, the antioxidant potential of extracts containing it has been evaluated. These compounds can exert their effects by directly scavenging free radicals or by modulating the body's own antioxidant defense systems. nih.gov This can involve enhancing the activity or expression of intracellular antioxidant enzymes. nih.gov
Investigations into Anti-inflammatory Potentials and Underlying Molecular Pathways
This compound is also recognized for its potential anti-inflammatory effects. cymitquimica.com Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Some natural compounds have been shown to modulate inflammatory pathways. For instance, other related lignan (B3055560) glucosides have demonstrated the ability to reduce the production of pro-inflammatory mediators at the mRNA level and suppress the activation of pathways like NF-κB, which is a key regulator of inflammation. researchgate.net While specific mechanistic studies on this compound are not extensively detailed in the provided results, the anti-inflammatory activity of similar compounds suggests a potential area for further research. researchgate.netnih.gov
Studies on Anti-diabetic Activity and Enzyme Inhibition in Research Models
The potential anti-diabetic activity of this compound has been a subject of investigation, particularly its role in inhibiting key digestive enzymes involved in carbohydrate metabolism. cabidigitallibrary.orgchemrxiv.org
Inhibition of Alpha-Glucosidase Enzyme Activity
Alpha-glucosidase is an enzyme that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. nih.gov Inhibiting this enzyme can delay glucose absorption and help manage post-meal blood sugar spikes, a key strategy in managing type 2 diabetes. nih.gov
A study on an extract from Arum italicum tubers, where a fraxiresinol glycoside was the major compound, demonstrated a significant inhibitory effect against α-glucosidase, even greater than the standard drug acarbose. cabidigitallibrary.org This suggests that this compound may be a potent inhibitor of this enzyme. The inhibition of α-glucosidase is a common mechanism for many anti-diabetic drugs. nih.gov
Inhibition of Alpha-Amylase Enzyme Activity
The same Arum italicum tuber extract rich in a fraxiresinol glycoside also showed efficient inhibition of the α-amylase enzyme. cabidigitallibrary.org This dual inhibitory action on both α-glucosidase and α-amylase is a desirable characteristic for potential anti-diabetic agents, as it can provide a more comprehensive control over carbohydrate digestion and glucose absorption. chemrxiv.org
Implications for Glucose Metabolism Regulation in in vitro and Animal Models
The inhibition of both α-glucosidase and α-amylase by extracts containing this compound has significant implications for the regulation of glucose metabolism. In vitro studies have laid the groundwork for understanding these inhibitory effects. cabidigitallibrary.org The observed enzyme inhibition suggests a direct mechanism by which this compound could help in managing hyperglycemia. mdpi.com
While specific in vivo studies on the isolated this compound are not detailed, the strong inhibitory potential observed in vitro points towards it being a promising candidate for further investigation in animal models of diabetes. cabidigitallibrary.org Such studies are crucial to confirm the in vivo efficacy and to understand the broader effects on glucose homeostasis. nih.govnih.gov
Assessment of Anticancer and Cytotoxic Effects in Cell Line and Animal Studies
Preliminary studies have also explored the potential anticancer and cytotoxic effects of this compound. An extract of Arum italicum tubers, with a fraxiresinol glycoside as the main component, was found to cause a greater loss of viability in human gastric carcinoma (AGS) and lung carcinoma (A549) cancer cell lines compared to an extract from the leaves of the same plant. cabidigitallibrary.org This suggests a potential cytotoxic activity of the fraxiresinol glycoside against these cancer cells. cabidigitallibrary.org
Further research is needed to isolate this compound and test its specific effects on various cancer cell lines and in animal models to determine its potential as an anticancer agent. sciencepublishinggroup.comnih.gov
Effects on Gastric Carcinoma Cell Lines (e.g., AGS)
Research has demonstrated the cytotoxic potential of extracts containing fraxiresinol glycosides against human gastric adenocarcinoma (AGS) cells. A study on the tuber extract of Arum italicum, where a fraxiresinol glycoside was the main compound, showed a significant reduction in the viability of AGS cells. cabidigitallibrary.orgresearchgate.netresearchgate.net The extract exhibited more potent inhibition of cancer cell growth compared to the leaf extract of the same plant, which was largely devoid of such activity. cabidigitallibrary.orgmdpi.com Morphological changes observed in AGS cells following treatment with the tuber extract included alterations in chromatin and cytoplasmic structures, indicating a cytotoxic effect. africaresearchconnects.com
Effects on Lung Carcinoma Cell Lines (e.g., A549)
The cytotoxic effects of fraxiresinol and its glycosides have also been observed in human lung carcinoma (A549) cells. The tuber extract of Arum italicum, rich in a fraxiresinol glycoside, was found to be more effective in causing viability loss in A549 cells compared to its leaf extract. cabidigitallibrary.orgresearchgate.netafricaresearchconnects.com Furthermore, a study on Spiraea prunifolia identified that (+)-fraxiresinol and its 4-O-β-D-glucopyranoside are strongly toxic to non–small cell lung adenocarcinoma cells (A549). nih.gov
Effects on Ovarian Carcinoma Cell Lines (e.g., SK-OV-3)
Studies have indicated that (+)-fraxiresinol and its 4-O-β-D-glucopyranoside, isolated from Spiraea prunifolia, exhibit strong toxicity against ovarian cancer cells, including the SK-OV-3 cell line. nih.gov
Effects on Kidney Carcinoma Cell Lines (e.g., A498)
Research on compounds derived from Spiraea prunifolia has shown that (+)-fraxiresinol and its 4-O-β-D-glucopyranoside are highly toxic to kidney carcinoma cells, specifically the A498 cell line. nih.gov
Effects on Colon Cancer Cell Lines (e.g., HCT15)
The cytotoxic activity of (+)-fraxiresinol and its 4-O-β-D-glucopyranoside has been demonstrated against colon cancer cells. Specifically, these compounds, found in Spiraea prunifolia, are reported to be strongly toxic to HCT15 colon cancer cells. nih.gov
Exploration of Underlying Mechanisms of Apoptosis Induction or Cell Proliferation Inhibition
While direct mechanistic studies on this compound are limited, the broader class of compounds to which it belongs, lignans (B1203133), are known to exert their anticancer effects through various mechanisms. Lignans can induce apoptosis (programmed cell death), inhibit cell proliferation, and hinder metastasis and angiogenesis. rsc.org They can modulate multiple molecular targets, including cellular kinases, cell cycle mediators, transcription factors, and inflammatory cytokines. rsc.orgbenthamdirect.com The cytotoxic effects observed in cancer cell lines treated with extracts containing fraxiresinol glycosides, such as changes in cell morphology and loss of viability, are consistent with the induction of apoptosis. africaresearchconnects.com
Exploration of Antimicrobial Properties
The current body of scientific literature does not provide specific information regarding the antimicrobial properties of this compound.
Other Documented Biological Effects in Experimental Models (e.g., Analgesic, Cardioprotective, Rheumatoid Arthritis-related Activities)
A comprehensive review of scientific literature reveals a significant gap in the experimental data regarding the specific analgesic, cardioprotective, and rheumatoid arthritis-related activities of this compound. While the compound has been isolated and identified from plant sources, dedicated preclinical studies to evaluate these specific pharmacological effects have not been published. Therefore, no detailed research findings or data tables can be presented for these activities.
Structure Activity Relationship Sar Studies
Impact of Glycosylation on the Modulatory Effects of Biological Efficacy
Glycosylation, the attachment of a sugar unit to a molecule (forming an aglycone-glycoside), is a critical modification that significantly modulates the biological properties of lignans (B1203133) like fraxiresinol (B13069351). This process primarily affects stability, bioavailability, and the mechanism of action.
In their natural state within plants, most secondary metabolites, including lignans, exist in their stable glycosylated forms. nih.gov The glucose moiety in Fraxiresinol 1-O-beta-D-glucoside enhances the molecule's water solubility and stability. nih.gov Research comparing glycosylated flavonoids and their non-sugar counterparts (aglycones) has shown that while aglycones may exhibit higher initial antioxidant activity in simple chemical tests, their stability is significantly lower. nih.gov The glycoside form, conversely, is more resilient and better able to maintain its potential activity through the digestive process. nih.gov
The biological efficacy of lignan (B3055560) glucosides is often dependent on the metabolic activity of gut microbiota. The sugar moiety must typically be cleaved by bacterial enzymes, such as β-glucosidase, to release the biologically active aglycone (fraxiresinol). researchgate.net This metabolic activation is a crucial step for the lignan to be absorbed and exert its systemic effects. researchgate.net Therefore, glycosylation serves as a natural delivery mechanism, protecting the lignan until it reaches the colon where it can be activated. Studies on other lignan glycosides have demonstrated potent biological activities; for instance, certain lignan glucosides have shown significant inhibitory effects on nitric oxide (NO) production, a key marker of inflammation.
Interactive Table: Effect of Glycosylation on Bioactivity
| Compound Type | Property | Effect | Reference |
|---|---|---|---|
| Aglycone (e.g., Fraxiresinol) | In Vitro Activity | Often higher initial antioxidant activity | nih.gov |
| Stability | Less stable, may degrade during digestion | nih.gov | |
| Glycoside (e.g., Fraxiresinol Glucoside) | Stability | More stable, protected from degradation | nih.gov |
| Bioavailability | Requires enzymatic cleavage by gut microbiota to release the active aglycone | researchgate.net |
Role of the Core Lignan Skeleton in Determining Pharmacological Profiles
Fraxiresinol is built upon a furofuran lignan skeleton, specifically a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core. nih.gov This central ring system is a defining feature that imparts a specific three-dimensional structure and is associated with a distinct range of pharmacological activities. Lignans are broadly classified into several subgroups based on their core skeletons, such as furofurans, dibenzylbutanes, aryltetralins, and others, with each class demonstrating a characteristic spectrum of bioactivity. nih.gov
The furofuran skeleton is one of the major subclasses of the lignan family and is recognized for a wide variety of significant biological effects. nih.gov Compounds possessing this core structure are consistently reported to exhibit strong antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. nih.gov The rigid bicyclic structure of the furofuran core orients the two aryl (phenyl) groups in a specific spatial arrangement, which is crucial for their interaction with biological targets like enzymes and receptors. For example, furofuran lignans have been shown to both inhibit and promote plant growth, indicating their potent and specific biological interactions. jst.go.jpnih.gov
Interactive Table: Pharmacological Profiles Associated with Lignan Skeletons
| Lignan Skeleton | Example Compound(s) | Associated Pharmacological Profile | Reference |
|---|---|---|---|
| Furofuran | Pinoresinol (B1678388), Sesamin, Fraxiresinol | Antioxidant, Anti-inflammatory, Cytotoxic, Antimicrobial | nih.gov |
| Dibenzylbutane | Secoisolariciresinol | Antioxidant, Phytoestrogenic | nih.gov |
| Aryltetralin | Podophyllotoxin | Antitumor, Antiviral | nih.gov |
| Dibenzocyclooctadiene | Schisandrin | Hepatoprotective, Adaptogenic | nih.gov |
Effects of Specific Substituent Modifications on Bioactivity
Beyond the glycosidic bond and the core skeleton, the specific substituents on the two phenyl rings of fraxiresinol play a pivotal role in fine-tuning its bioactivity. These modifications primarily involve the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.
The antioxidant capacity of phenolic compounds like lignans is heavily dependent on the presence of free hydroxyl groups on the aromatic rings. These groups can donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action. mdpi.com The presence of methoxy groups, as seen in fraxiresinol, modulates the electronic properties of the phenyl rings and can affect the reactivity and stability of the radical formed after hydrogen donation.
SAR studies on various lignans have revealed several key principles:
Phenolic Hydroxyl Groups: The presence of at least one free phenolic hydroxyl group is often considered essential for significant radical scavenging activity. mdpi.com
Oxidation of the Lignan Core: Increasing the degree of oxidation on the furofuran ring itself, for instance by adding a tertiary hydroxy group, can directly influence the antioxidant activity. researchgate.net
Substitution Pattern: The arrangement of hydroxyl and methoxy groups on the phenyl ring is critical. For example, an ortho-methoxy substitution relative to a hydroxyl group can enhance antioxidant activity through intramolecular hydrogen bonding, which stabilizes the resulting phenoxy radical.
Research on different lignans has shown that even subtle changes can lead to different biological outcomes. For example, in one study, the lignan lariciresinol (B1674508) demonstrated remarkable capability in inhibiting cellular reactive oxygen species (ROS) generation. mdpi.com Another analysis of furofuran lignans found that the introduction of a tertiary hydroxy group on the core ring had a direct impact on the compound's antioxidant potency. researchgate.net
Interactive Table: Impact of Substituents on Lignan Bioactivity
| Core Structure | Substituent Modification | Impact on Bioactivity | Reference |
|---|---|---|---|
| Furofuran Lignan | Addition of tertiary -OH on furofuran ring | Directly affects the degree of antioxidant activity | researchgate.net |
| Phenolic Lignan | Fewer phenolic -OH groups | Generally leads to lower antioxidant capacity | mdpi.com |
| Phenolic Lignan | Increased oxidation (e.g., benzylic carbonyl groups) | Can lead to decreased antioxidant potency | researchgate.net |
Synthetic and Semi Synthetic Approaches in Academic Research
Development of Total Synthesis Strategies for Fraxiresinol (B13069351) 1-O-beta-D-glucoside
A comprehensive review of published academic literature indicates that a complete total synthesis of Fraxiresinol 1-O-beta-D-glucoside has not yet been reported. Similarly, the total synthesis of its aglycone, fraxiresinol, appears to be an underexplored area in synthetic organic chemistry. The synthesis of such lignans (B1203133) presents considerable stereochemical challenges due to the multiple chiral centers in the furofuran core and the specific connectivity of the aromatic substituents.
The biosynthesis of lignans like fraxiresinol in plants involves the stereospecific oxidative coupling of two coniferyl alcohol units, a process directed by specific proteins to form the furofuran ring with a defined stereochemistry. researchgate.net Replicating this level of control in a laboratory setting is a formidable task that requires sophisticated stereoselective synthetic methodologies. While total syntheses of other complex lignans have been achieved, the specific stereochemical arrangement of fraxiresinol remains an open challenge for synthetic chemists. The lack of a reported total synthesis highlights the complexity of this natural product and underscores the efficiency of biosynthetic pathways in constructing such elaborate molecular architectures.
Enzymatic Glycosylation Methods for Glucoside Formation
The attachment of a glucose moiety to an aglycone is a critical step in the formation of this compound. In nature, this transformation is carried out by a class of enzymes known as UDP-glycosyltransferases (UGTs). expasy.org These enzymes utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules with high regio- and stereoselectivity. mdpi.com
In academic research, enzymatic glycosylation has emerged as a powerful tool for the semi-synthesis of lignan (B3055560) glucosides. This approach leverages the specificity of UGTs to overcome the challenges associated with traditional chemical glycosylation, which often requires multiple protection and deprotection steps and can result in a mixture of isomers.
Studies on UGTs from various plant sources have demonstrated their ability to glycosylate a range of lignan aglycones. For instance, research on UGTs from Isatis indigotica has identified enzymes capable of glycosylating pinoresinol (B1678388) and lariciresinol (B1674508), which are structurally related to fraxiresinol. nih.govfrontiersin.org These enzymes often exhibit a degree of substrate promiscuity, suggesting that they could potentially be used for the glycosylation of fraxiresinol. researchgate.net The construction of multienzyme modules in microbial hosts like E. coli is a promising strategy for the sustainable production of lignan glycosides. nih.gov
The table below summarizes key findings from research on the enzymatic glycosylation of lignans, which provide a foundation for the potential semi-synthesis of this compound.
| Enzyme/System | Source Organism | Substrate(s) | Product(s) | Key Findings |
| IiUGT71B5a | Isatis indigotica | Pinoresinol | Pinoresinol monoglycoside, Pinoresinol diglycoside | Efficiently produces both mono- and diglycosides of pinoresinol. researchgate.net |
| IiUGT71B5b | Isatis indigotica | Pinoresinol | Pinoresinol monoglycoside | Produces only the monoglycoside with lower activity compared to IiUGT71B5a. researchgate.net |
| IiUGT4 | Isatis indigotica | Lariciresinol | Lariciresinol diglucoside (clemastanin B) | Shows high efficiency for the glycosylation of lariciresinol. frontiersin.org |
| UGT72 Family | Poplar | Monolignols (e.g., coniferyl alcohol) | Monolignol glucosides | Involved in the glycosylation of lignin (B12514952) precursors. researchgate.net |
| Multienzyme modules in E. coli | Various | Coniferyl alcohol | (+)-Pinoresinol glucoside, (+)-Lariciresinol glucosides | Demonstrates the feasibility of producing lignan glucosides in a microbial host. nih.gov |
These studies indicate that by identifying a suitable UGT, it would be feasible to develop a biocatalytic process for the specific glycosylation of fraxiresinol at the 1-O position to yield this compound.
Derivatization Strategies for Analog Development and Bioactivity Enhancement
The synthesis of derivatives of natural products is a common strategy in medicinal chemistry to improve their pharmacokinetic properties and enhance their biological activity. nih.gov For a molecule like this compound, derivatization could involve modification of the phenolic hydroxyl groups, the alcoholic hydroxyl group on the furofuran ring, or the glucose moiety. Such modifications can influence properties like solubility, stability, and interaction with biological targets.
While specific derivatization studies on this compound are not extensively reported, research on related polyphenols and lignans provides insights into potential strategies. nih.govmdpi.com Structure-activity relationship (SAR) studies on other bioactive compounds have shown that even minor structural changes can lead to significant differences in biological effects. nih.govmdpi.com For example, the modification of hydroxyl groups can impact antioxidant activity, while the addition of certain functional groups can alter anti-inflammatory or cytotoxic properties. nih.gov
The table below presents examples of derivatization strategies applied to related compounds and the observed impact on bioactivity, suggesting potential avenues for the development of fraxiresinol-based analogs.
| Parent Compound | Derivative Type | Modification | Impact on Bioactivity |
| Pyxinol | Oximino derivative | Modification at C-3 | Potent inhibition of nitric oxide (NO) synthesis, indicating enhanced anti-inflammatory activity. nih.gov |
| Coumarin | O-substituted derivatives | Introduction of short aliphatic chains or electron-withdrawing groups | Essential for antifungal activity against Aspergillus species. mdpi.com |
| YC-1 (a synthetic compound) | Pyrazolopyridinyl pyrimidine (B1678525) derivative | Replacement of the indazole core | More potent inhibition of HIF-1, demonstrating the influence of the core heterocyclic structure. nih.gov |
Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Qualitative and Quantitative Analysis
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for both the identification and quantification of Fraxiresinol (B13069351) 1-O-beta-D-glucoside in complex samples. This technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
In a study on the chemical constituents of Osmanthus fragrans roots, HPLC-MS/MS was employed to identify and quantify various bioactive components, including Fraxiresinol 1-O-beta-D-glucoside. The analysis was performed using an API 4000 Qtrap mass spectrometer with an electrospray ionization (ESI) source. The instrument was operated in both positive and negative ion modes to obtain comprehensive mass spectral data. For this compound, the precursor ion [M+H]⁺ was observed at m/z 567.2, and its fragmentation in MS/MS analysis yielded several characteristic product ions.
Table 1: HPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Precursor Ion [M+H]⁺ | 567.2 m/z |
| MS/MS Fragmentation Ions | Not explicitly detailed in the provided search results for this specific compound. |
The use of HPLC-MS/MS allows for the development of sensitive and accurate methods for the simultaneous determination of multiple components in a sample. nih.gov The high selectivity of tandem mass spectrometry minimizes interference from the matrix, which is crucial when analyzing complex biological samples. nih.gov
Ultra-High-Performance Liquid Chromatography Coupled with Diode Array Detector and Electrospray Mass Spectrometry (UHPLC-DAD-ESI/MS) Profiling for Metabolomic Studies
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. When coupled with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS), it becomes a formidable platform for metabolomic profiling, enabling the comprehensive analysis of a wide range of secondary metabolites in plant extracts.
Metabolomic studies on Fraxinus species, which are known to contain lignans (B1203133), have utilized UHPLC-MS/MS to investigate their phytochemical composition. nih.gov In one such study, a UHPLC system coupled to a Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometer) was used for the untargeted metabolomic analysis of Fraxinus mandshurica roots. nih.gov This approach allowed for the identification of 37 characteristic components, including seven lignans. nih.gov While this compound was not specifically mentioned as one of the identified lignans in the abstract, the methodology is directly applicable to its detection and characterization. The high-resolution mass spectrometry (HRMS) capabilities of Q-TOF-MS provide accurate mass measurements, which are essential for the putative identification of compounds by comparing the experimental mass with theoretical masses from databases.
The DAD detector provides ultraviolet (UV) spectra for the separated compounds, which can aid in their classification. Lignans typically exhibit characteristic UV absorption maxima that can be used for their preliminary identification. The combination of retention time, UV spectrum, and accurate mass data from UHPLC-DAD-ESI-MS provides a high degree of confidence in compound identification in metabolomic studies.
Application of Multi-Mode Fingerprinting and Chemometrics for Authentication and Quality Assessment in Research
Chromatographic fingerprinting is a powerful technique for the quality control and authentication of herbal medicines and plant extracts. This approach uses the chromatogram as a characteristic "fingerprint" of the sample. When combined with chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), it can be used to classify samples based on their chemical profiles. researchgate.netupdatepublishing.com
PCA can be used to reduce the dimensionality of the data and visualize the clustering of samples based on their chemical similarities. mdpi.com This can be particularly useful for distinguishing between different species of a plant, different geographical origins, or different processing batches. mdpi.com For example, a study on European and American Ash (Fraxinus spp.) used chemometrics to differentiate samples based on their elemental and isotopic profiles. mdpi.com A similar approach using HPLC or UHPLC fingerprints could be employed to authenticate plant materials based on their lignan (B3055560) profiles, including the presence and abundance of this compound.
Method Validation Parameters and Analytical Performance in Research Settings (e.g., Sensitivity, Accuracy, Precision, Recovery)
The validation of an analytical method is crucial to ensure its reliability and reproducibility for quantitative analysis. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision (repeatability and intermediate precision), and recovery. youtube.com
Although specific validation data for a method quantifying this compound is not detailed in the provided search results, studies on the quantification of other lignans provide a clear framework for the expected analytical performance. For the simultaneous determination of four lignans in Schisandra chinensis, a validated RP-LC-DAD method demonstrated good linearity (correlation coefficients > 0.9996), with detection limits ranging from 0.12 to 0.57 mg/g and quantification limits from 0.41 to 1.89 mg/g. youtube.com The mean recoveries for this method ranged from 92.20% to 107.01%. youtube.com
In another study focused on the quantification of 14 dibenzylbutyrolactone lignans by HPLC-UV, the method was validated for linearity, LOD, LOQ, precision, repeatability, stability, and accuracy. nih.gov The results indicated that the method was sensitive, precise, repeatable, stable, and accurate for the quantitative analysis of these lignans. nih.gov
Table 2: Typical Method Validation Parameters for Lignan Quantification
| Parameter | Typical Acceptance Criteria/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD%) | < 15% |
| Repeatability (RSD%) | < 5% |
| Intermediate Precision (RSD%) | < 10% |
These parameters demonstrate that with proper development and validation, HPLC-based methods can provide the necessary performance for the accurate and reliable quantification of this compound in research settings.
Future Research Directions and Therapeutic Potential in Pre Clinical and Mechanistic Studies
Elucidation of Novel Biological Activities and Molecular Targets
Future research should prioritize the systematic screening of Fraxiresinol (B13069351) 1-O-beta-D-glucoside to uncover its full spectrum of biological activities. Initial phytochemical analyses of plant extracts rich in fraxiresinol glycosides have suggested several promising areas for investigation. For instance, an extract from Arum italicum tubers, where a fraxiresinol glycoside is the major compound, demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes linked to hyperglycemia. cabidigitallibrary.org This same extract also showed cytotoxic effects against human gastric carcinoma (AGS) and lung carcinoma (A549) cancer cell lines. cabidigitallibrary.org
Furthermore, network pharmacology analysis of extracts from Osmanthus fragrans roots, which contain Fraxiresinol 1-O-beta-D-glucoside, indicated potential therapeutic applications for inflammation, cardiovascular diseases, cancer, and rheumatoid arthritis. nih.gov The neuroprotective potential of related lignans (B1203133) and flavonoid glycosides also points towards a possible role for this compound in neurological health. jst.go.jpmdpi.com Identifying the specific molecular targets through which this compound exerts these effects is a critical next step. Techniques such as affinity chromatography, proteomics, and computational docking studies could be employed to pinpoint protein binding partners and elucidate its mechanism of action at a molecular level.
Table 1: Potential Biological Activities of this compound Based on Phytochemical Studies
| Potential Biological Activity | Associated Plant Source / Extract | Observed Effect in Extracts | Reference |
|---|---|---|---|
| Antihyperglycemic | Arum italicum | Inhibition of α-glucosidase and α-amylase enzymes. | cabidigitallibrary.org |
| Anticancer | Arum italicum | Cytotoxicity against AGS and A549 cancer cell lines. | cabidigitallibrary.org |
| Anti-inflammatory | Osmanthus fragrans | Identified as a potential therapeutic area via network pharmacology. | nih.gov |
| Cardioprotective | Osmanthus fragrans | Identified as a potential therapeutic area via network pharmacology. | nih.gov |
| Neuroprotective | General Lignan (B3055560) Bioactivity | Related lignan compounds have demonstrated neuroprotective bioactivity. | jst.go.jp |
Comprehensive Mechanistic Investigations of Observed Biological Effects
Once novel biological activities are confirmed, comprehensive mechanistic studies will be essential to understand how this compound functions. For its potential anti-inflammatory effects, research could investigate its ability to modulate key inflammatory pathways. For example, studies on similar compounds have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, a common model for neuroinflammation. researchgate.net
In the context of its potential anti-diabetic properties, beyond enzyme inhibition, studies should explore its impact on insulin signaling pathways and glucose uptake in relevant cell lines. cabidigitallibrary.orgnih.gov For its observed cytotoxicity, research should focus on its effects on the cell cycle, apoptosis induction, and key cancer-related signaling pathways. The neuroprotective potential could be investigated by exploring its antioxidant capabilities and its influence on signaling pathways known to be involved in neuronal survival, such as the SIRT1/FOXO1/PGC-1α pathway, which has been implicated in the neuroprotective effects of other glucosides. scienceopen.com
Development and Utilization of Advanced in vivo Animal Models for Disease Research
Translating in vitro findings into a physiological context requires the use of well-defined in vivo animal models. Based on the preliminary evidence, several models would be appropriate for investigating the therapeutic potential of this compound.
Diabetes and Metabolic Syndrome: To follow up on the observed α-glucosidase and α-amylase inhibition, streptozotocin (STZ)-induced diabetic mouse or rat models could be employed to assess the compound's effect on blood glucose levels, insulin sensitivity, and related metabolic parameters. nih.govresearchgate.net
Inflammation: The potential anti-inflammatory activity can be evaluated using models such as carrageenan-induced paw edema for acute inflammation or the cotton pellet-induced granuloma model for chronic inflammation. nih.gov These models allow for the assessment of edema, inflammatory cell infiltration, and cytokine levels.
Cancer: Should the anticancer activity be confirmed, xenograft models, where human cancer cell lines (e.g., AGS or A549) are implanted into immunocompromised mice, would be crucial for evaluating the compound's effect on tumor growth and progression in a living system. cabidigitallibrary.org
Neuroprotection: To explore neuroprotective effects, models of oxidative stress-induced neuronal injury or models of neurodegenerative diseases could be utilized to assess the compound's ability to protect neurons and improve cognitive or motor functions. nih.gov
Table 2: Proposed In Vivo Animal Models for Pre-clinical Research
| Therapeutic Area | Suggested Animal Model | Key Parameters to Measure | Reference |
|---|---|---|---|
| Diabetes | Streptozotocin (STZ)-Induced Diabetic Mice | Fasting blood glucose, insulin levels, lipid profile, oxidative stress markers. | nih.govresearchgate.net |
| Inflammation (Acute) | Carrageenan-Induced Paw Edema in Rats | Paw volume/thickness, inhibition of edema. | nih.gov |
| Inflammation (Chronic) | Cotton Pellet-Induced Granuloma in Rats | Weight of granuloma tissue, biochemical markers. | nih.gov |
| Cancer | Xenograft Models (e.g., AGS, A549 cells) | Tumor volume and weight, cell proliferation and apoptosis markers. | cabidigitallibrary.org |
Potential as a Lead Compound for Drug Discovery and Development in Pre-clinical Research
The process of developing a new drug is a lengthy and complex endeavor that begins with the identification of a promising "hit" or "lead" compound. nih.gov this compound, with its potential array of biological activities, represents a promising candidate for a lead compound. The goal of the lead optimization phase is to modify the chemical structure of the lead to enhance its desirable properties while minimizing any undesirable ones. nih.gov
Should this compound demonstrate significant efficacy in initial screenings, medicinal chemists could synthesize analogues to establish a structure-activity relationship (SAR). This process would aim to improve potency against its molecular target, enhance selectivity to reduce off-target effects, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The natural product scaffold of this compound provides a valuable starting point for the design of novel therapeutics.
Sustainable Sourcing and Optimized Production Methodologies for Research Scale
A reliable and sustainable supply of a compound is critical for extensive research and development. This compound has been identified in several plant genera, including Fraxinus, Arum, Olea, and Osmanthus. cabidigitallibrary.orgnih.govjst.go.jpmdpi.com Future research should involve comparative phytochemical analyses to identify the most abundant and sustainable natural source. Cultivation of high-yielding plant varieties could be one avenue to ensure a consistent supply.
However, reliance on extraction from natural sources can be variable and environmentally taxing. Therefore, developing alternative production methods is a key future direction. The enzymatic synthesis of other natural glucosides has been successfully demonstrated and offers a more controlled and potentially scalable production route. researchgate.net Research into developing a chemoenzymatic or fully synthetic pathway for this compound would be a significant advancement, ensuring a pure and consistent supply for pre-clinical research without depleting natural resources.
Q & A
Q. What validated methods are recommended for quantifying Fraxiresinol 1-O-β-D-glucoside in plant extracts?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , COSY, HSQC) is essential, as demonstrated in oligosaccharide characterization . Standardization using reference materials (≥95% purity, as per ) is critical to ensure accuracy.
Q. How can researchers isolate Fraxiresinol 1-O-β-D-glucoside from natural sources like Ilex pubescens?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by column chromatography using silica gel G60 (60–200 μm) and TLC monitoring (Silicagel 60 F254 plates). Fractionation guided by bioactivity assays (e.g., antioxidant screening) helps prioritize target fractions . confirms its natural occurrence in Ilex pubescens, suggesting species-specific protocols.
Q. What experimental controls are critical when assessing its antioxidant activity (e.g., DPPH/ROS scavenging)?
Include positive controls (e.g., ascorbic acid for DPPH) and negative controls (solvent-only samples). Replicate experiments to account for variability in IC measurements, as seen in (±0.04–0.13 μM precision). Ensure standardized reaction conditions (e.g., temperature, pH) to minimize artifacts.
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from bioavailability or metabolic degradation. To address this, use pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) and stable isotope-labeled analogs to track metabolite formation. highlights similar challenges with Emodin-1-O-glucoside, where neuroprotective effects required uncoupling activity studies to explain mechanistic gaps.
Q. What strategies optimize the synthetic yield of Fraxiresinol 1-O-β-D-glucoside for structure-activity studies?
Enzymatic glycosylation or chemoselective protection/deprotection strategies (e.g., BsmocOSu for hydroxyl groups) can improve regioselectivity. recommends argon atmosphere and molecular sieves for moisture-sensitive reactions. Monitor intermediates via MALDI-TOF or LCMS-IT-TOF for real-time quality control.
Q. How do structural modifications (e.g., glucoside position) influence its bioactivity?
Compare analogs like Fraxamoside ( ) or Pinoresinol glucosides ( ) using molecular docking or CRISPR-edited cell lines (e.g., ROS-sensitive reporters). shows that small structural changes (e.g., hydroxylation) significantly alter IC values (e.g., 2.26 μM for total ROS vs. 32.3 μM for DPPH).
Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?
Rodent models fed AIN-93G diets ( ) ensure nutritional consistency during long-term studies. For neuroprotection, use transgenic models (e.g., nNOS-PSD-95 uncoupling assays, as in ). Dose-response studies should align with in vitro IC values, adjusting for bioavailability.
Methodological Considerations
Q. How should researchers validate the purity of commercial or synthesized Fraxiresinol 1-O-β-D-glucoside?
Combine orthogonal techniques:
Q. What statistical approaches are recommended for analyzing dose-response relationships?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC/EC. Report confidence intervals (e.g., 3.23 ± 0.04 μM in ) and assess significance via ANOVA with post-hoc tests (α = 0.05). For omics data, apply false discovery rate (FDR) correction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
